REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](I)=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[CH2:10](N(CC)CC)[CH3:11].CC(C)(O)C#C>ClCCl.C1(C)C=CC=CC=1.O.[Cu]I>[Br:9][C:5]1[CH:6]=[C:7]2[C:2](=[N:3][CH:4]=1)[NH:1][CH:11]=[CH:10]2
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1I)Br
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Name
|
bis-(triphenyl-phosphine) palladium(II)-dichloride
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Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.21 g
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
copper(I)iodide
|
Quantity
|
29.4 mg
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)(O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
potassium tert.-butylate
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred at 25° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (2×25 mL)
|
Type
|
ADDITION
|
Details
|
The organic phase was then treated with 1 M HCl (40 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
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Details
|
the organic layer was extracted with 1 M HCl (15 mL)
|
Type
|
ADDITION
|
Details
|
The combined product containing aqueous layers
|
Type
|
WASH
|
Details
|
were washed with dichloromethane (2×8 mL)
|
Type
|
ADDITION
|
Details
|
The pH of the aqueous layer was adjusted to pH 7-9 by the drop wise addition of sodium hydroxide solution (28% in water)
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at 20° C. over night
|
Type
|
FILTRATION
|
Details
|
the crystals were then filtered off
|
Type
|
WASH
|
Details
|
washed with water (2×5 mL)
|
Type
|
DISSOLUTION
|
Details
|
The wet crystals were dissolved in N-methylpyrrolidone (50 mL)
|
Type
|
ADDITION
|
Details
|
treated within 2 hours at 60° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated to 75° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature and under reduced pressure (50-100 mbar) for 15-20 hours
|
Duration
|
17.5 (± 2.5) h
|
Type
|
ADDITION
|
Details
|
Toluene (20 mL) and water (20 mL) were then added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with toluene (3×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (3×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in N-methylpyrrolidone (50 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 3 hours at 60° C.
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
back extracted with toluene (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined toluene layers were washed with water (3×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a hot mixture of toluene and n-heptane (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
The clear solution was cooled to −5° C. within 4 to 6 hours whereupon crystals
|
Duration
|
5 (± 1) h
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at −5° C. for 2-4 hours
|
Duration
|
3 (± 1) h
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried at 45° C./<30 mbars over night
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CNC2=NC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |